molecular formula C20H20N2O3S B2377671 (5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one CAS No. 507227-84-1

(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2377671
CAS No.: 507227-84-1
M. Wt: 368.45
InChI Key: JYPDWAMGYPVEOT-QGOAFFKASA-N
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Description

(5E)-5-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is a synthetic heterocyclic compound designed for advanced chemical and pharmacological research. This molecule features a unique hybrid structure incorporating a 4,5-dihydro-1,3-thiazol-4-one (thiazolone) core conjugated with a 5-(4-methoxyphenyl)furan-2-yl moiety via a methylidene bridge, and is further functionalized with a piperidin-1-yl substituent. The structural architecture of this compound suggests significant potential for application in medicinal chemistry and drug discovery research. The 4,5-dihydro-1,3-thiazol-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit a broad spectrum of biological activities. While the specific activity of this compound requires experimental validation, structurally related heterocycles, particularly those based on five-membered rings like thiazole and furan, are extensively investigated for their cytotoxic properties and potential as anticancer agents . Furthermore, heterocyclic compounds containing furan and thiazole rings are common motifs in the development of novel anti-infective agents, indicating this compound's potential utility in antimicrobial research . The presence of the (5E)-configured exocyclic double bond and the extended π-system makes it an interesting candidate for studies in chemical biology, particularly as a potential small-molecule inhibitor for probing protein function or cellular pathways. Supplied at high chemical purity, this compound is intended for use by qualified researchers in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-15-7-5-14(6-8-15)17-10-9-16(25-17)13-18-19(23)21-20(26-18)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPDWAMGYPVEOT-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate furan derivatives.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often studied for their catalytic properties in various organic reactions.

    Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties and are studied for their potential use as antibiotics.

    Enzyme Inhibition: These compounds can act as inhibitors for various enzymes, making them potential candidates for drug development.

Medicine

    Anti-inflammatory: Some thiazole derivatives have shown anti-inflammatory properties and are being investigated for their therapeutic potential.

    Anticancer: Research is ongoing to explore the anticancer properties of thiazole derivatives, including their ability to inhibit cancer cell growth.

Industry

    Agriculture: Thiazole derivatives can be used as agrochemicals, including pesticides and herbicides.

    Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one
  • Structure : Replaces the furan-2-yl group with a 4-methoxybenzylidene moiety.
  • Crystallography: Crystallizes in a monoclinic system (space group P21/c) with hydrogen bonding stabilizing the lattice .
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
  • Structure : Features a 3-nitrophenyl substituent (electron-withdrawing) and a piperazinyl group.
(E)-5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
  • Structure : Incorporates a 4-nitrophenyl -substituted furan and a thioxo group at position 3.
  • Impact : The thioxo group may enhance metal-chelation properties, while the nitro group could reduce solubility in polar solvents .

Heterocyclic Core Modifications

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
  • Structure : Replaces the thiazol-4-one with a thiazolidin-4-one core and introduces a 1,3,4-thiadiazolyl group.
  • Impact : The thiadiazole ring increases rigidity and may influence binding affinity in biological systems due to additional hydrogen-bonding sites .
2-[(2E)-2-(2-Furylmethylene)hydrazino]-5-phenyl-1,3-thiazol-4(5H)-one
  • Structure: Features a hydrazino linker between the furan and thiazol-4-one.

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Key Substituents Crystallographic Data (if available)
Target Compound C₁₈H₁₉N₂O₃S 4-Methoxyphenyl, furan, piperidine N/A
(5E)-5-(4-Methoxybenzylidene) derivative C₁₆H₁₈N₂O₂S 4-Methoxybenzylidene, piperidine Monoclinic, P21/c, a = 8.5811 Å
3-Nitrophenyl analog () C₂₁H₂₀N₄O₃S 3-Nitrophenyl, piperazinyl N/A
4-Thioxo derivative () C₁₄H₉N₃O₅S₂ 4-Nitrophenyl, thioxo N/A

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) substituents enhance resonance stabilization, whereas nitro groups increase electrophilicity.
  • Heterocyclic Bridges: Furan rings offer conjugated π-systems, while benzylidene or hydrazino linkers modify steric and electronic profiles.
  • Crystallinity : The benzylidene derivative () exhibits defined hydrogen-bonding networks, suggesting higher thermal stability compared to furan-based analogs.

Biological Activity

The compound (5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O2SC_{19}H_{22}N_2O_2S with a molecular weight of 342.45 g/mol. The structural features include a piperidine ring and a thiazole moiety, which are known to contribute to various biological activities.

Property Value
Molecular FormulaC19H22N2O2S
Molecular Weight342.45 g/mol
IUPAC NameThis compound

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits significant antibacterial activity. For instance, it demonstrated an IC50 value comparable to standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that this compound has potential anticancer effects. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was assessed using various cancer cell lines, including breast and colon cancer cells, where it exhibited cytotoxic effects at micromolar concentrations.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The enzyme inhibition studies revealed that the compound binds effectively to the active sites of these enzymes, leading to decreased activity.

Enzyme IC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.21 ± 0.005

The proposed mechanism by which the compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The thiazole and piperidine moieties are thought to play crucial roles in binding to these targets, thus modulating their activity.

Case Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Antimicrobial Efficacy : A study involving the evaluation of several derivatives showed that compounds similar to this compound exhibited enhanced antibacterial activity against resistant strains of bacteria.
  • Anticancer Activity : In a comparative study with known anticancer drugs, this compound showed superior cytotoxicity against specific cancer cell lines while exhibiting lower toxicity towards normal cells.
  • Enzyme Inhibition : Research indicated that derivatives with structural similarities demonstrated effective inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for this thiazol-4-one derivative, and which reagents are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Knoevenagel condensation : Reacting a furan-2-carbaldehyde derivative (e.g., 5-(4-methoxyphenyl)furan-2-carbaldehyde) with a thiazolidinone precursor (e.g., 2-(piperidin-1-yl)-4-thioxo-thiazolidin-4-one) under reflux in ethanol or DMF.

Catalysts : Use of piperidine or acetic acid as catalysts to facilitate imine formation and cyclization .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

  • Key Reagents : Ethanol (reflux solvent), acetic anhydride (for acetylation of intermediates), and triethylamine (base for deprotonation) .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Verify the presence of characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₂₀H₁₉N₂O₃S).
  • Elemental Analysis (CHNS) : Validate empirical formula with <1% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to test variables:
  • Temperature : Optimize reflux vs. microwave-assisted synthesis (e.g., 80°C vs. 120°C).
  • Catalyst Loading : Vary piperidine (0.1–1.0 eq) to balance reaction rate and by-product formation .
  • Monitoring Tools : TLC/HPLC to track intermediate conversion and purity .
    • Case Study : Ethanol as solvent yielded 65% vs. DMF (78%) but required longer reaction times .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound purity via HPLC (>95%) and confirm absence of tautomers (e.g., E/Z isomerism via NOESY NMR) .
  • Orthogonal Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT) to differentiate direct vs. indirect effects .
    • Example : Discrepancies in anti-inflammatory activity may arise from variations in cell lines (RAW 264.7 vs. THP-1) or endotoxin contamination .

Q. How does the compound interact with molecular targets, and what pathways are implicated?

  • Methodological Answer :

  • Target Identification :
  • Molecular Docking : Screen against kinase databases (PDB) to predict binding to ATP pockets (e.g., EGFR, PI3K) .
  • SPR/Biacore : Measure real-time binding kinetics (KD) for prioritized targets.
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify modulated pathways (e.g., MAPK/ERK, apoptosis) .

Q. What are the stability and solubility challenges under physiological conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated stability studies (pH 1–9, 37°C) with UPLC monitoring. Thiazol-4-one derivatives often degrade at pH <3 due to imine hydrolysis .
  • Solubility Enhancement :
  • Co-solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility .
  • Salt Formation : Test hydrochloride or mesylate salts for crystallinity .

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